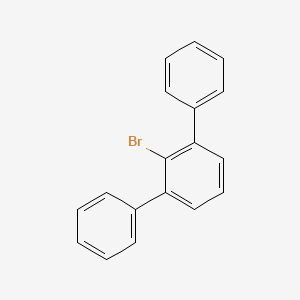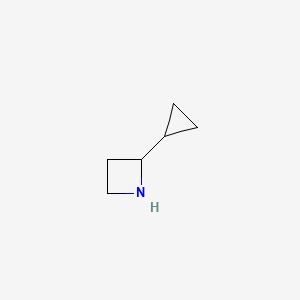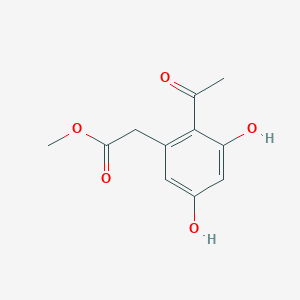
Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate
概要
説明
Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate is an organic compound with the molecular formula C11H12O5. It is a derivative of phenylacetic acid and is known for its applications in organic synthesis and as a catalyst in various chemical reactions. This compound is characterized by its white to off-white solid appearance and is sensitive to air and light.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate typically involves the reaction of 2,5-dihydroxyphenylacetic acid with methanol in the presence of sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .
化学反応の分析
Types of Reactions: Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of ethers or esters depending on the substituent used.
科学的研究の応用
Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the condensation reactions of aromatic quinones with phenylacetones.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit the assembly of microtubules and the expression of inducible nitric oxide synthase (iNOS).
Pathways Involved: It affects cellular pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
類似化合物との比較
2,5-Dihydroxyphenylacetic acid: A precursor in the synthesis of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate.
2-Acetyl-1,4-dihydroxybenzene: Shares similar structural features and chemical properties.
Uniqueness: this compound is unique due to its dual hydroxyl and acetyl functional groups, which confer distinct reactivity and biological activities compared to its analogs .
特性
IUPAC Name |
methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-6(12)11-7(4-10(15)16-2)3-8(13)5-9(11)14/h3,5,13-14H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYCUZHBCOPWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
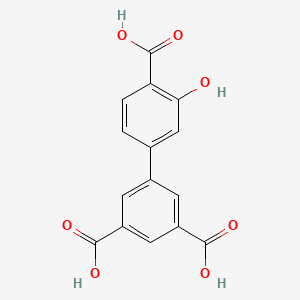
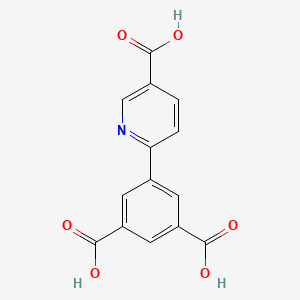
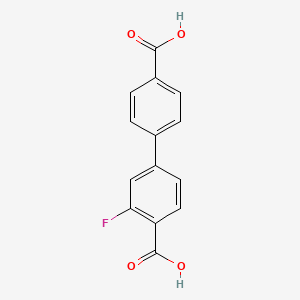
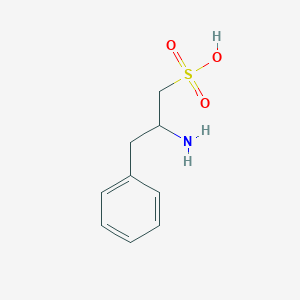
![Benzene, 1,2-bis[(2-propynyloxy)methyl]-](/img/structure/B3320799.png)
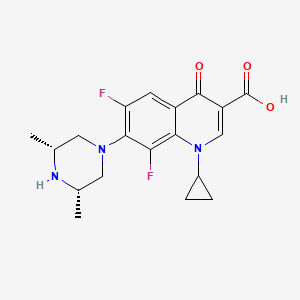
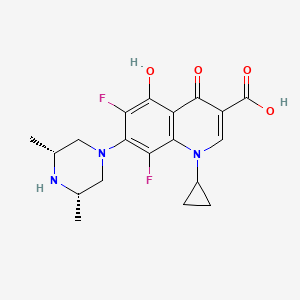
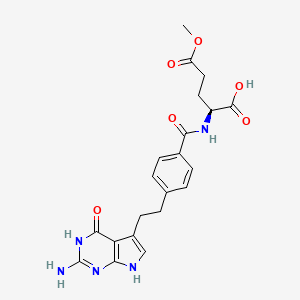
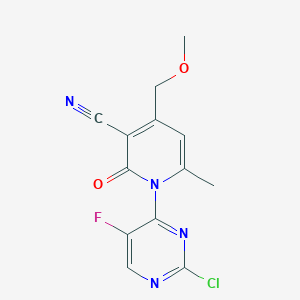
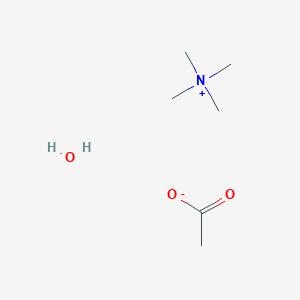
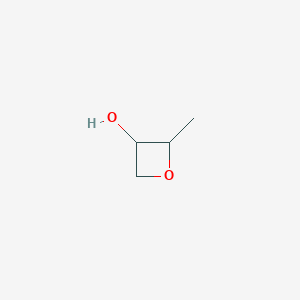
![3,9-Diazaspiro[5.6]dodecan-10-one](/img/structure/B3320835.png)
